molecular formula C18H17FN4O2 B2741371 1-(4-fluorophenyl)-4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazine CAS No. 1093128-36-9

1-(4-fluorophenyl)-4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazine

Cat. No. B2741371
CAS RN: 1093128-36-9
M. Wt: 340.358
InChI Key: CAWCIXJEZSMFRW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazine, also known as FPPP, is a chemical compound that belongs to the piperazine family. It has been extensively studied for its potential use in scientific research. FPPP is a psychoactive substance that has been shown to have a range of biochemical and physiological effects on the human body. In

Scientific Research Applications

Given the complex nature of the compound “1-(4-fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine” and its various nomenclatures, a comprehensive analysis of its scientific research applications can be quite extensive. However, based on the available information and the structure of related compounds, we can infer potential applications in various fields of research. Below are six hypothetical applications, each with a detailed section:

Pharmacological Research: Antiviral Agents

Compounds with structures similar to “1-(4-fluorophenyl)-4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine” have been studied for their antiviral properties. For instance, derivatives of indole, which share some structural similarities, have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be synthesized and tested for antiviral efficacy against a range of RNA and DNA viruses.

Cancer Research: Antitumor Activity

The indole scaffold, which is a component of the compound’s structure, is found in many synthetic drug molecules with antitumor activity. The compound could be investigated for its ability to bind with high affinity to multiple receptors, which may be beneficial in developing new cancer therapies .

Neuropharmacology: ENT Inhibitors

Piperazine derivatives have been shown to inhibit Equilibrative Nucleoside Transporters (ENTs), which are important for nucleotide synthesis and chemotherapy . The compound , with its piperazine moiety, could be explored as a novel inhibitor of ENTs, potentially offering a new avenue for the treatment of neurological disorders or as an adjunct in chemotherapy.

Metabolic Disorders: Antidiabetic Potential

Indole derivatives have been associated with antidiabetic activity. Given the structural similarity, the compound could be evaluated for its potential to modulate blood glucose levels and insulin sensitivity, contributing to diabetes management .

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c19-13-3-5-14(6-4-13)22-7-9-23(10-8-22)18(24)16-12-15(20-21-16)17-2-1-11-25-17/h1-6,11-12H,7-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWCIXJEZSMFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NNC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazine

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